Cas no 28737-34-0 (3-Formyl-1H-indole-2-carboxylic acid)

3-Formyl-1H-indole-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 3-Formyl-1H-indole-2-carboxylic acid
- BBL022385
- STK695759
- DTXSID501288945
- DB-411093
- Z1198171577
- CS-0182626
- EN300-142673
- SCHEMBL5008079
- PRFDLSPESODVAW-UHFFFAOYSA-N
- E78448
- 28737-34-0
- VS-07193
- SY089449
- ALBB-020084
- CHEMBL23953
- AKOS001763298
- 3-Formyl-1H-indole-2-carboxylicacid
- MFCD06809647
- 3-formyl-indole-2-carboxylic
- 1H-Indole-2-carboxylic acid, 3-formyl-
-
- MDL: MFCD06809647
- インチ: InChI=1S/C10H7NO3/c12-5-7-6-3-1-2-4-8(6)11-9(7)10(13)14/h1-5,11H,(H,13,14)
- InChIKey: PRFDLSPESODVAW-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C(=C1)C(=C(C(=O)O)N2)C=O
計算された属性
- せいみつぶんしりょう: 189.042593085g/mol
- どういたいしつりょう: 189.042593085g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 254
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 70.2Ų
3-Formyl-1H-indole-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1232618-1g |
3-FORMYL-1H-INDOLE-2-CARBOXYLIC ACID |
28737-34-0 | 98% | 1g |
$85 | 2024-06-06 | |
Chemenu | CM240343-1g |
3-Formyl-1H-indole-2-carboxylic acid |
28737-34-0 | 95% | 1g |
$107 | 2024-07-28 | |
Enamine | EN300-142673-0.5g |
3-formyl-1H-indole-2-carboxylic acid |
28737-34-0 | 95% | 0.5g |
$268.0 | 2023-05-06 | |
abcr | AB384191-250 mg |
3-Formyl-1H-indole-2-carboxylic acid; . |
28737-34-0 | 250mg |
€122.10 | 2023-04-25 | ||
TRC | F754730-25mg |
3-Formyl-1H-indole-2-carboxylic Acid |
28737-34-0 | 25mg |
$ 50.00 | 2022-06-04 | ||
Enamine | EN300-142673-1.0g |
3-formyl-1H-indole-2-carboxylic acid |
28737-34-0 | 95% | 1g |
$343.0 | 2023-05-06 | |
Enamine | EN300-142673-2.5g |
3-formyl-1H-indole-2-carboxylic acid |
28737-34-0 | 95% | 2.5g |
$469.0 | 2023-05-06 | |
OTAVAchemicals | 1157402-1G |
3-formyl-1H-indole-2-carboxylic acid |
28737-34-0 | 95% | 1G |
$375 | 2023-06-25 | |
Chemenu | CM240343-5g |
3-Formyl-1H-indole-2-carboxylic acid |
28737-34-0 | 95% | 5g |
$626 | 2021-08-04 | |
abcr | AB384191-5 g |
3-Formyl-1H-indole-2-carboxylic acid; . |
28737-34-0 | 5g |
€548.30 | 2023-04-25 |
3-Formyl-1H-indole-2-carboxylic acid 関連文献
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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2. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
3-Formyl-1H-indole-2-carboxylic acidに関する追加情報
Comprehensive Overview of 3-Formyl-1H-indole-2-carboxylic acid (CAS No. 28737-34-0): Properties, Applications, and Industry Trends
3-Formyl-1H-indole-2-carboxylic acid (CAS No. 28737-34-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. This indole derivative combines a formyl group at the 3-position and a carboxylic acid moiety at the 2-position, making it a versatile intermediate for synthesizing bioactive molecules. Its molecular formula, C10H7NO3, and molecular weight of 189.17 g/mol position it as a critical building block in modern drug discovery.
In recent years, the demand for heterocyclic compounds like 3-Formyl-1H-indole-2-carboxylic acid has surged, driven by their applications in developing kinase inhibitors and antimicrobial agents. Researchers frequently search for "indole-2-carboxylic acid derivatives" or "formyl indole synthesis" to explore its reactivity in cross-coupling reactions. The compound’s electron-rich aromatic system enables diverse functionalization, aligning with trends in green chemistry and atom-efficient catalysis—topics highly relevant in 2024’s AI-driven material science queries.
The physicochemical properties of CAS No. 28737-34-0 include a melting point range of 240–245°C (dec.) and solubility in polar aprotic solvents like DMSO. These traits make it suitable for high-temperature reactions, a feature often highlighted in searches for "heat-stable pharmaceutical intermediates." Additionally, its dual functional groups allow for selective modifications, addressing common user questions such as "how to protect indole formyl groups" or "carboxylic acid activation methods."
From an industrial perspective, 3-Formyl-1H-indole-2-carboxylic acid is pivotal in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) and anticancer scaffolds. Its role in constructing fused polycyclic systems resonates with the growing interest in "AI-predicted drug candidates," as computational models increasingly prioritize indole cores. Notably, patents filed between 2020–2024 frequently cite this compound for designing selective COX-2 inhibitors, reflecting its commercial relevance.
Quality control of 28737-34-0 typically involves HPLC and NMR spectroscopy, with users often searching for "HPLC purity standards for indole derivatives." Regulatory compliance, such as REACH and ICH guidelines, ensures its safe use in GMP environments—a key concern for manufacturers optimizing "scalable indole synthesis" workflows. Recent publications also emphasize its potential in bioconjugation, particularly for antibody-drug conjugates (ADCs), linking it to trending topics like "targeted cancer therapies."
In conclusion, 3-Formyl-1H-indole-2-carboxylic acid exemplifies the intersection of traditional organic chemistry and cutting-edge applications. Its adaptability to microwave-assisted reactions and flow chemistry systems positions it as a future-proof intermediate, answering frequent queries on "sustainable chemical manufacturing." As AI and automation reshape chemical R&D, this compound’s role in high-throughput screening libraries will likely expand, solidifying its status as a cornerstone of medicinal chemistry.
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